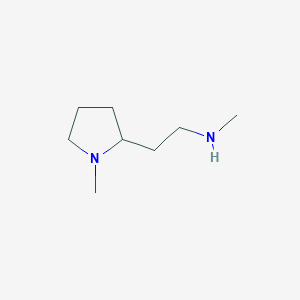

N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine” is a chemical compound with the molecular weight of 128.22 . It is also known as “(S)-2-(1-methylpyrrolidin-2-yl)ethanamine” and has the CAS Number: 422545-95-7 .

Molecular Structure Analysis

The InChI code for “N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine” is 1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms.Physical And Chemical Properties Analysis

“N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine” is a solid at room temperature . It has a molecular weight of 128.22 and is stored at refrigerator temperature .Aplicaciones Científicas De Investigación

Pharmaceutical Solvent

NMP is a versatile water-miscible polar aprotic solvent . It is used as a drug solubilizer and penetration enhancer in human and animal . It’s a very strong solubilizing agent that has important applications in different fields of industry .

Anti-Inflammatory Compound

NMP is a bioactive anti-inflammatory compound well tolerated in vivo, that shows efficacy in reducing disease in a mouse model of atherosclerosis . It increases the expression of the transcription factor Kruppel-like factor 2 (KLF2), which controls multiple genes critical for inflammation .

Attenuation of Monocyte Adhesion

Monocytes and endothelial cells treated with NMP express increased levels of KLF2, produce less pro-inflammatory cytokines and adhesion molecules . NMP attenuates monocyte adhesion to endothelial cells inflamed with tumor necrosis factor alpha (TNF-α) by reducing expression of adhesion molecules .

Reduction of Atherogenesis

NMP has been shown to reduce atherogenesis, a process that leads to the formation of plaques in the arteries . This is achieved through the activation of Krüppel-like factor 2, which improves endothelial function and prevents atherosclerosis .

Pharmacokinetics and Toxicity

NMP’s physicochemical characteristics, applications in pharmaceutical sciences, pharmacokinetics and toxicity have been studied . It’s considered an acceptable pharmaceutical solvent, with its efficacy, toxicity, and side effects comparable with those of other common solvents .

Environmental Considerations

NMP is a biodegradable solvent, therefore, environmental contamination considerations are fewer in its applications . It’s a product of the petroleum industry and can be recycled by distillation and extraction with water .

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H226, H314, indicating that it is flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Mecanismo De Acción

Target of Action

This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals .

Action Environment

The action, efficacy, and stability of N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine can be influenced by various environmental factors . These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors.

Propiedades

IUPAC Name |

N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9-6-5-8-4-3-7-10(8)2/h8-9H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVPCGSDRQMLTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CCCN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2402238.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2402247.png)

![(6-Chloropyridin-3-yl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2402250.png)

![2-Methyl-2-[(methylamino)methyl]propane-1,3-diol](/img/structure/B2402258.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2402259.png)